molecular formula C19H21NO5 B4060381 ethyl 2-(4-{[(4-methoxyphenyl)amino]carbonyl}phenoxy)propanoate

ethyl 2-(4-{[(4-methoxyphenyl)amino]carbonyl}phenoxy)propanoate

Cat. No.: B4060381
M. Wt: 343.4 g/mol
InChI Key: FGGZEUCIGPCBGW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[(4-methoxyphenyl)amino]carbonyl}phenoxy)propanoate is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.14197277 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Packing and Interactions Research has demonstrated that ethyl 2-(4-{[(4-methoxyphenyl)amino]carbonyl}phenoxy)propanoate and related compounds exhibit unique crystal packing behaviors, facilitated by N⋯π and O⋯π interactions rather than conventional hydrogen bonding. These interactions lead to various structural formations, such as zigzag double-ribbons and 1-D double-columns, which could have implications for the design of molecular materials and understanding of molecular assembly processes (Zhang et al., 2011).

Polymer Synthesis Applications A distinct application of related phenolic compounds, such as phloretic acid, in the synthesis of polybenzoxazine highlights the potential of this compound in enhancing the reactivity of molecules towards the formation of polymers. This approach suggests a pathway towards creating materials with desirable thermal and thermo-mechanical properties for a wide range of applications, signifying the compound's role in advancing renewable materials science (Trejo-Machin et al., 2017).

Natural Product Isolation The isolation of ethyl (E)-3-(4-methoxyphenyl)propenoate from the Vietnamese plant Kaempferia galanga L. and its structural analysis highlight the compound's significance in natural products chemistry. Such studies not only contribute to the understanding of plant-derived compounds but also explore their potential applications in various fields, including pharmaceuticals and materials science (Luger et al., 1996).

Chemical Synthesis and Reactivity Research on the synthesis and reactivity of related compounds, such as the preparation and use of diethyl (dichloromethyl)phosphonate for the synthesis of alkynes, underscores the versatility of this compound in chemical synthesis. These studies provide insights into condensation, elimination, and reduction processes that could be applicable to a wide range of synthetic chemistry applications (Marinetti & Savignac, 2003).

Antimicrobial Activity Research The exploration of the antimicrobial activities of compounds synthesized from 2-ethoxy carbonyl methylene thiazol-4-one with ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and their derivatives indicates the potential of this compound in the development of new antimicrobial agents. Such research contributes to the ongoing search for effective treatments against bacterial and fungal pathogens (Wardkhan et al., 2008).

Properties

IUPAC Name

ethyl 2-[4-[(4-methoxyphenyl)carbamoyl]phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-24-19(22)13(2)25-17-9-5-14(6-10-17)18(21)20-15-7-11-16(23-3)12-8-15/h5-13H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGZEUCIGPCBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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